1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylethanamine
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylethanamine is a chemical compound belonging to the benzodioxin family This compound is characterized by the presence of a benzodioxin ring fused with a methanamine group, along with three methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through the reaction of catechol with ethylene glycol in the presence of an acid catalyst. This results in the formation of 1,4-benzodioxin.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This is achieved by reacting 1,4-benzodioxin with formaldehyde and ammonia, leading to the formation of 1,4-benzodioxin-2-methanamine.
Methylation: The final step involves the methylation of the nitrogen atom. This is typically done using methyl iodide in the presence of a base such as potassium carbonate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the methanamine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, various solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzodioxin compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin-2-methanol, 2,3-dihydro-: Similar structure but with a hydroxyl group instead of the methanamine group.
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine: Contains additional functional groups, leading to different chemical and biological properties.
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylethanamine is unique due to its specific combination of the benzodioxin ring and the trimethylated methanamine group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
1457-19-8 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H17NO2/c1-9(13(2)3)12-8-14-10-6-4-5-7-11(10)15-12/h4-7,9,12H,8H2,1-3H3 |
InChI Key |
KMGDYWOLQIXFAK-UHFFFAOYSA-N |
SMILES |
CC(C1COC2=CC=CC=C2O1)N(C)C |
Canonical SMILES |
CN(C)CCC1COC2=CC=CC=C2O1 |
Synonyms |
N,N,α-Trimethyl-1,4-benzodioxane-2-methanamine |
Origin of Product |
United States |
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